二氨基若丹明-4M

描述

Diaminorhodamine-4M (DAR-4M) is a fluorescent probe used for the detection of nitric oxide (NO). It has been used to detect NO in several sample types, including biopsy tissue, cultured cells, and tissue sections . It can be used for the detection of NO released from organs and cells via orange (red) fluorescence .

Molecular Structure Analysis

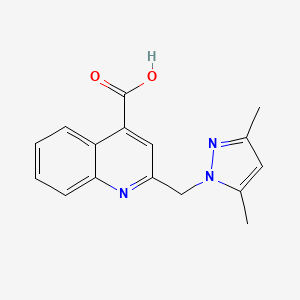

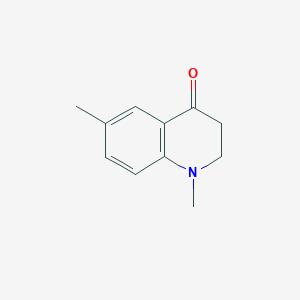

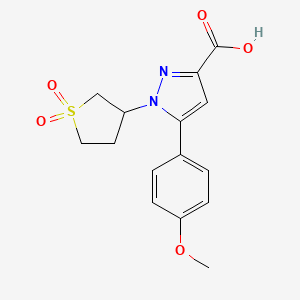

Diaminorhodamine-4M has the molecular formula C25H26N4O3 and a molecular weight of 430.5 g/mol . The IUPAC name is 2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid .Chemical Reactions Analysis

DAR-4M is used for the detection of nitric oxide (NO). It reacts with NO, in the presence of O2, resulting in a triazolo-rhodamine analog (DAR-4M T) that exhibits about 840-fold greater fluorescence quantum efficiency .Physical And Chemical Properties Analysis

DAR-4M has a fluorescence λex 560 nm; λem 575 nm in DMSO . It should be stored at a temperature of 2-8°C and protected from light .科学研究应用

一氧化氮的生物成像

二氨基若丹明-4M (DAR-4M) 已用于生物系统中一氧化氮 (NO) 的生物成像。Kojima 等人(2001 年)的一项研究开发了 DAR-4M AM,这是一种可透过膜的 NO 荧光指示剂,与 DAR-4M 相比,在与 NO 反应时具有明显更高的荧光量子产率,使其适用于细胞(如牛主动脉内皮细胞)中的实际生物成像应用 (Kojima 等,2001)。

活性氮物种的检测

DAR-4M 也已被用于活性氮物种产生的定性评估。Lacza 等人(2005 年)的一项研究发现,DAR-4M 并不特别对 NO 敏感,但对各种 NO 供体有反应,并且在过氧亚硝酸盐存在的情况下会增强 (Lacza 等,2005)。

醛类的荧光探针

Liu 等人(2017 年)开发了一种基于邻位二氨基若丹明衍生物的反应型荧光探针,可以区分和检测活细胞中的甲醛和甲基乙二醛等醛类,展示了 DAR-4M 衍生物在选择性检测和成像中的适应性 (Liu 等,2017)。

研究自发荧光增加

Gan 等人(2012 年)的研究探索了 DAR-4M 荧光强度的自发增加,这对于了解其在长时间成像实验中的行为及其对细胞中一氧化氮产生的测量潜在影响非常重要 (Gan 等,2012)。

甲基乙二醛酶活性的高通量测定

DAR-4M 与其他二氨基若丹明一起,已应用于甲基乙二醛酶活性的高通量测定中,证明了其在成像应用之外的生化测定中的潜力 (Shaheen 等,2014)。

植物中一氧化氮的生物合成

Tun 等人(2006 年)的一项研究使用 DAR-4M 检验了拟南芥幼苗中一氧化氮生物合成的调控,揭示了植物生理学和 DAR-4M 在植物研究中的作用 (Tun 等,2006)。

组合成像技术

DAR-4M 已与其他探针(如 DAF)结合使用,用于同时成像生物样品中的不同化合物,例如一氧化氮和脱氢抗坏血酸,正如 Ye 等人(2008 年)所证明的 (Ye 等,2008)。

微芯片毛细管电泳应用

Wang 和 Yin(2009 年)在微芯片毛细管电泳中使用了 DAR-4M,用于快速灵敏地测定人血中的一氧化氮,展示了其在分析化学应用中的多功能性 (Wang 和 Yin,2009)。

作用机制

Target of Action

Diaminorhodamine-4M (DAR-4M) is primarily designed to target Nitric Oxide (NO) . Nitric Oxide is a crucial biological messenger that plays a vital role in numerous physiological and pathological processes.

Mode of Action

DAR-4M interacts with its target, Nitric Oxide, by reacting with NO in the presence of oxygen . This reaction results in the formation of a triazolo-rhodamine analog (DAR-4M T) that exhibits about 840-fold greater fluorescence quantum efficiency .

Biochemical Pathways

The biochemical pathway involved in the action of DAR-4M is primarily the Nitric Oxide signaling pathway. The reaction of DAR-4M with Nitric Oxide leads to the production of a fluorescent compound, enabling the detection of NO in biological systems .

Pharmacokinetics

It is known that dar-4m is provided as a solution in dimethyl sulfoxide (dmso) , which suggests that it may have good solubility. The compound’s bioavailability and other ADME properties would need further investigation.

Result of Action

The primary result of DAR-4M’s action is the detection of Nitric Oxide. It achieves this by producing a fluorescent signal upon reaction with NO . This allows for the visualization and quantification of NO in various biological contexts.

Action Environment

The action of DAR-4M is influenced by environmental factors such as pH and light. DAR-4M can be used in a wide range of pH (4−12) , and it needs to be protected from light . Furthermore, it’s recommended to avoid repeated freeze-thaw cycles .

属性

IUPAC Name |

2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-27-19-11-10-18(23(24(19)26)25(30)31)22-16-8-6-14(28(2)3)12-20(16)32-21-13-15(29(4)5)7-9-17(21)22/h6-13H,26H2,1-5H3,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHXCXYNFKCWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diaminorhodamine-4M | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

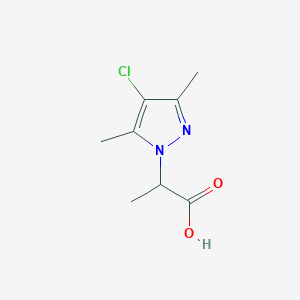

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)

methanone](/img/structure/B3039083.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)

![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)